(S)-piperidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-Piperidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of piperidine carboxylic acids. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in chemical and biological studies.
Scientific Research Applications
(S)-Piperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
(S)-Piperidine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in amino acid metabolism. This compound can act as a substrate for certain enzymes, leading to the formation of different metabolites. Additionally, this compound can bind to proteins, affecting their structure and function. These interactions are crucial for understanding the biochemical pathways in which this compound is involved .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to changes in cellular responses. It also impacts gene expression by interacting with transcription factors and other regulatory proteins. These effects are essential for understanding how this compound influences cellular behavior .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with DNA or RNA molecules. These molecular interactions are critical for understanding the biochemical effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell viability and metabolic activity. These temporal effects are important for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for amino acid metabolism. This compound can be converted into different metabolites through enzymatic reactions, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is important for elucidating the biochemical role of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. The localization and accumulation of this compound can influence its activity and function, making it important to study these processes in detail .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects. This compound can be targeted to different organelles, such as the mitochondria or the nucleus, through specific targeting signals or post-translational modifications. The subcellular localization of this compound is important for understanding its role in cellular processes and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-piperidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the chiral precursor, (S)-piperidine-2-carboxylic acid.
Hydrochloride Formation: The free base form of (S)-piperidine-2-carboxylic acid is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Bulk Synthesis: Large quantities of (S)-piperidine-2-carboxylic acid are synthesized using efficient catalytic methods.
Purification: The crude product is purified through crystallization or recrystallization techniques to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions: (S)-Piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidine derivatives.
Reduction: Reduction reactions can convert it into different piperidine-based compounds with altered functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include various piperidine derivatives with modified functional groups, which are valuable intermediates in organic synthesis and pharmaceutical development.
Comparison with Similar Compounds
®-Piperidine-2-carboxylic acid hydrochloride: The enantiomer of (S)-piperidine-2-carboxylic acid hydrochloride, with different stereochemistry and potentially different biological activity.
Piperidine-3-carboxylic acid hydrochloride: A structural isomer with the carboxylic acid group at a different position on the piperidine ring.
Piperidine-4-carboxylic acid hydrochloride: Another isomer with distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and isomers. This uniqueness makes it a valuable compound in chiral synthesis and pharmaceutical research.
Properties
IUPAC Name |
(2S)-piperidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGDEGXARBUSFU-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2133-33-7 | |
Record name | Pipecolic acid hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002133337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIPECOLIC ACID HYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12A0IMZ60M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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